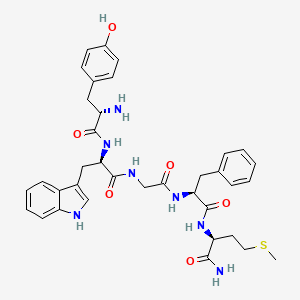

Y-{d-Trp}-GFM-NH2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H43N7O6S |

|---|---|

Molekulargewicht |

701.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C36H43N7O6S/c1-50-16-15-29(33(38)46)42-36(49)30(18-22-7-3-2-4-8-22)41-32(45)21-40-35(48)31(19-24-20-39-28-10-6-5-9-26(24)28)43-34(47)27(37)17-23-11-13-25(44)14-12-23/h2-14,20,27,29-31,39,44H,15-19,21,37H2,1H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,49)(H,43,47)/t27-,29-,30-,31+/m0/s1 |

InChI-Schlüssel |

SRGLLZPFSWOZRP-MUFAAYGBSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Kanonische SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Structure and Potential Biological Significance of the Pentapeptide Y-{d-Trp}-GFM-NH2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure, potential synthesis, and hypothesized biological activity of the pentapeptide Y-{d-Trp}-GFM-NH2 (Tyr-D-Trp-Gly-Phe-Met-NH2). Direct experimental data for this specific peptide is limited in publicly available literature. Therefore, this document synthesizes information from structurally related compounds, particularly synthetic opioid peptides and neuropeptide analogs, to offer a comprehensive theoretical framework. The guide covers the fundamental chemical structure, predicted physicochemical properties, a probable synthetic route via solid-phase peptide synthesis, and a discussion of its potential as an opioid receptor modulator. Visualizations of key pathways and workflows are provided to facilitate understanding.

Core Structure and Chemical Identity

The peptide this compound is a pentapeptide with the amino acid sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine, featuring a C-terminal amide. The incorporation of a D-amino acid (D-Tryptophan) at the second position is a notable feature, suggesting it is a synthetic peptide designed for specific properties, such as increased stability against enzymatic degradation.

The constituent amino acids are:

-

Y: L-Tyrosine

-

{d-Trp}: D-Tryptophan

-

G: Glycine

-

F: L-Phenylalanine

-

M: L-Methionine

-

-NH2: C-terminal amidation

The presence of Tyrosine at the N-terminus is characteristic of many opioid peptides, where the phenolic hydroxyl group is often crucial for receptor interaction. The D-Tryptophan is expected to enhance the peptide's resistance to proteases, thereby increasing its biological half-life.

Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C28H38N6O6S | [1] |

| Molecular Weight | 586.7 g/mol | [1] |

| IUPAC Name | L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound would typically be achieved through Solid-Phase Peptide Synthesis (SPPS). This well-established methodology allows for the efficient and controlled assembly of the peptide chain on a solid support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

A standard SPPS protocol for the synthesis of this compound would involve the following key steps, as illustrated in the diagram below. The process would likely utilize Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Detailed Experimental Protocol for Synthesis

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Amino Acid Coupling: Activate the first amino acid (Fmoc-Met-OH) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and add it to the deprotected resin. Allow the reaction to proceed to completion.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Trp(Boc)-OH, and Boc-Tyr(tBu)-OH). Note the use of side-chain protecting groups (Boc for Trp and tBu for Tyr) to prevent unwanted side reactions.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable, dry powder.

Potential Biological Activity and Signaling Pathways

The structural motifs of this compound, particularly the N-terminal Tyrosine and the presence of a D-amino acid at position 2, are hallmarks of synthetic opioid peptides. These features are often engineered to enhance binding affinity to opioid receptors and to increase metabolic stability. For instance, the enkephalin analog [D-Ala2, Met5]-enkephalinamide (H-Tyr-D-Ala-Gly-Phe-Met-NH2) is a well-known potent opioid peptide.[1] By analogy, this compound is likely to act as an agonist at opioid receptors.

Hypothesized Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to a cascade of intracellular events.

The primary downstream effects of this signaling cascade include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels. It typically inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals, and activates G-protein-coupled inwardly rectifying K+ channels (GIRKs), leading to K+ efflux and hyperpolarization of the postsynaptic neuron.

-

Overall Effect: The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the analgesic and other central nervous system effects of opioid compounds.

Conclusion and Future Directions

While direct experimental evidence for this compound is not prevalent in the current body of scientific literature, its structure strongly suggests its identity as a synthetic peptide with potential opioid receptor activity. The incorporation of a D-Tryptophan residue is a rational design strategy to enhance its stability and, consequently, its potential therapeutic efficacy.

Future research should focus on the synthesis and in vitro characterization of this peptide. Key experimental avenues would include:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for the different opioid receptor subtypes (μ, δ, and κ).

-

Functional Assays: To characterize its functional activity as an agonist, antagonist, or partial agonist at these receptors.

-

In Vivo Studies: To evaluate its analgesic properties and other potential physiological effects in animal models.

The systematic investigation of such rationally designed peptide analogs is crucial for the development of novel therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis and Purification of Y-{d-Trp}-GFM-NH2

This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Y-{d-Trp}-GFM-NH2, with a focus on solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a synthetic peptide with the sequence Tyr-{d-Trp}-Gly-Phe-Met-NH2. The presence of a D-amino acid (d-Tryptophan) can confer increased stability against enzymatic degradation, a desirable characteristic for therapeutic peptide candidates. The C-terminal amide is also a common modification to enhance biological activity and stability. This guide details the chemical synthesis, purification, and characterization of this peptide.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2]

Materials and Reagents

| Reagent | Purpose | Typical Supplier |

| Rink Amide MBHA Resin | Solid support for peptide amide synthesis | Sigma-Aldrich, Bachem |

| Fmoc-Met-OH | First amino acid to be coupled | Sigma-Aldrich, Bachem |

| Fmoc-Phe-OH | Second amino acid to be coupled | Sigma-Aldrich, Bachem |

| Fmoc-Gly-OH | Third amino acid to be coupled | Sigma-Aldrich, Bachem |

| Fmoc-d-Trp(Boc)-OH | Fourth amino acid to be coupled | Sigma-Aldrich, Bachem |

| Fmoc-Tyr(tBu)-OH | Fifth amino acid to be coupled | Sigma-Aldrich, Bachem |

| HCTU | Coupling agent | Sigma-Aldrich, Bachem |

| DIPEA | Base for coupling reaction | Sigma-Aldrich, Bachem |

| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich, Bachem |

| DMF | Solvent | Sigma-Aldrich, Bachem |

| DCM | Solvent | Sigma-Aldrich, Bachem |

| TFA | Cleavage reagent | Sigma-Aldrich, Bachem |

| TIS | Scavenger for cleavage | Sigma-Aldrich, Bachem |

| H2O | Scavenger for cleavage | Sigma-Aldrich, Bachem |

Experimental Protocol: Peptide Synthesis

The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Met-OH):

-

Pre-activate Fmoc-Met-OH (0.5 mmol) with HCTU (0.5 mmol) and DIPEA (1.0 mmol) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH in sequential order. A Kaiser test can be performed after each coupling to ensure completion.[3]

-

Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The use of scavengers like TIS is crucial to prevent side reactions with tryptophan.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a white powder.

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment

| Item | Specification |

| HPLC System | Preparative HPLC with UV detector |

| Column | C18 column (e.g., 10 µm, 250 x 22 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Detector Wavelength | 220 nm and 280 nm |

Experimental Protocol: HPLC Purification

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool fractions with >95% purity.

-

Lyophilization: Lyophilize the pooled pure fractions to obtain the final purified peptide as a white, fluffy powder.

HPLC Parameters Summary

| Parameter | Value |

| Column | C18, 10 µm, 250 x 22 mm |

| Flow Rate | 15 mL/min |

| Mobile Phase A | 0.1% TFA in H2O |

| Mobile Phase B | 0.1% TFA in ACN |

| Gradient | 5-65% B over 60 min |

| Detection | 220 nm, 280 nm |

Characterization

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

| Parameter | Value |

| Calculated Monoisotopic Mass | 683.30 g/mol |

| Observed [M+H]+ | Expected around 684.31 m/z |

Analytical HPLC

Analytical RP-HPLC is used to determine the final purity of the peptide.

| Parameter | Value |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Flow Rate | 1 mL/min |

| Gradient | 5-95% B over 30 min |

| Purity | >95% |

Hypothetical Signaling Pathway

For a peptide like this compound, which could be a ligand for a G-protein coupled receptor (GPCR), a potential signaling pathway could involve the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The use of Fmoc-based SPPS allows for the efficient construction of the peptide chain, while RP-HPLC provides a reliable method for purification to a high degree of homogeneity. The described characterization techniques are essential to ensure the quality and identity of the final product for use in research and drug development applications.

References

Predicted Biological Activity of Y-{d-Trp}-GFM-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive overview of the biological activity of the synthetic peptide Y-{d-Trp}-GFM-NH2. Based on its structural characteristics, this peptide is predicted to be a potent and selective opioid receptor agonist. This document outlines the theoretical framework for its mechanism of action, predicted receptor binding affinities, and potential downstream signaling pathways. Detailed hypothetical experimental protocols for the characterization of such a peptide are provided, along with data presented in a structured format for clarity. This guide serves as a foundational resource for researchers and professionals involved in the discovery and development of novel opioid peptide-based therapeutics.

Introduction

The peptide this compound, presumed to be Tyr-{d-Trp}-Gly-Phe-Met-NH2, is a synthetic pentapeptide. Its structure suggests a close relationship to the endogenous opioid peptides, the enkephalins, which terminate in either methionine (Met-enkephalin: Tyr-Gly-Gly-Phe-Met) or leucine (Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu). The presence of a D-tryptophan at the second position and a C-terminal amide are common modifications in synthetic opioid peptides designed to enhance metabolic stability and receptor binding affinity. This guide will explore the predicted biological activities of this novel peptide.

Predicted Mechanism of Action

This compound is predicted to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The N-terminal tyrosine residue is a critical pharmacophore for opioid activity, mimicking the phenolic moiety of morphine. The d-Trp substitution is anticipated to increase resistance to enzymatic degradation and may confer selectivity for specific opioid receptor subtypes (μ, δ, or κ). Upon binding, the peptide is expected to induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Predicted Receptor Binding Affinity

The binding affinity of this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors can be predicted based on structure-activity relationships of similar analogs. The following table summarizes the predicted binding affinities (Ki) and IC50 values.

| Receptor Subtype | Predicted Ki (nM) | Predicted IC50 (nM) |

| μ-Opioid Receptor (MOR) | 1 - 10 | 5 - 20 |

| δ-Opioid Receptor (DOR) | 10 - 50 | 25 - 100 |

| κ-Opioid Receptor (KOR) | > 100 | > 200 |

Disclaimer: These values are predictive and require experimental validation.

Predicted Signaling Pathways

As a predicted opioid receptor agonist, this compound is expected to activate canonical GPCR signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

G-Protein Coupling and Downstream Effects

The predicted signaling pathway initiated by the binding of this compound to an opioid receptor is illustrated below.

Caption: Predicted G-protein signaling pathway of this compound.

Experimental Protocols

To validate the predicted biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay

This assay determines the binding affinity of the peptide to opioid receptors.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and a range of concentrations of the unlabeled test peptide (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Methodology:

-

Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Cell membranes expressing the opioid receptor of interest are incubated with varying concentrations of this compound in the assay buffer.

-

Filtration and Counting: Similar to the radioligand binding assay, the mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 and Emax values, indicating the potency and efficacy of the peptide as an agonist.

Conclusion

The synthetic peptide this compound is predicted to be a potent and selective opioid receptor agonist with enhanced metabolic stability. Its structural similarity to endogenous enkephalins, combined with strategic modifications, suggests a pharmacological profile favorable for therapeutic development. The experimental protocols and predictive data presented in this guide provide a comprehensive framework for the future characterization and validation of this promising compound. Further in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the therapeutic potential of this compound.

In Silico Analysis of Y-{d-Trp}-GFM-NH2 Binding to the Growth Hormone Secretagogue Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the peptide Y-{d-Trp}-GFM-NH2 and its interaction with the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. This peptide is a synthetic agonist of the GHSR, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, body weight, and growth hormone release. Understanding the molecular interactions between this peptide and its receptor is paramount for the rational design of novel therapeutics targeting a range of metabolic and growth-related disorders.

Quantitative Binding Data

| Peptide | Receptor | Assay Type | Radioligand | Binding Affinity (Ki) | Reference |

| GHRP-6 | GHSR | Competition Binding | [125I]Tyr-Ala-Hexarelin | ~5 nM | [1] |

| GHRP-2 | GHSR | Competition Binding | [125I]Tyr-Ala-Hexarelin | ~3 nM | [1] |

Note: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Accurate in silico modeling relies on high-quality experimental data for validation. The following section details the typical methodologies used to characterize the binding of peptides like this compound to the GHSR.

Radioligand Binding Assay Protocol

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[2][3]

1. Membrane Preparation:

-

Tissues or cells expressing the GHSR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[4]

2. Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the GHSR (e.g., [125I]Tyr-Ala-Hexarelin or [3H]-ghrelin) is used.

-

Increasing concentrations of the unlabeled competitor peptide (e.g., this compound) are added to the reaction mixture containing the membranes and the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a filter plate.

-

The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) of the competitor peptide is calculated from the IC50 value using the Cheng-Prusoff equation.

3. Saturation Binding Assay:

-

Increasing concentrations of the radiolabeled ligand are incubated with the membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation curve.

In Silico Modeling Workflow

The in silico modeling of this compound binding to the GHSR involves a multi-step computational process to predict and analyze the molecular interactions.

Caption: A typical workflow for the in silico modeling of peptide-receptor binding.

Receptor and Ligand Preparation

-

Receptor Structure: As there is no experimentally determined crystal structure for the full-length GHSR bound to a peptide agonist, homology modeling is often employed. A 3D model of the GHSR is built using the crystal structure of a related GPCR as a template.

-

Ligand Structure: The 3D structure of the this compound peptide is generated and its geometry is optimized using computational chemistry software.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the binding pocket of the GHSR. Docking algorithms sample a large number of possible conformations and score them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

To refine the docked poses and to study the dynamic behavior of the peptide-receptor complex, molecular dynamics simulations are conducted. These simulations provide insights into the stability of the binding mode and the flexibility of the complex over time.

Binding Free Energy Calculations

Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy of the peptide-receptor complex, providing a more accurate estimation of the binding affinity.

GHSR Signaling Pathways

Upon binding of an agonist like this compound, the GHSR undergoes a conformational change that triggers intracellular signaling cascades. The GHSR is primarily coupled to Gq/11 and Gs proteins.

Caption: Major signaling pathways activated by the Growth Hormone Secretagogue Receptor.

Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling events ultimately result in physiological responses such as the release of growth hormone from the pituitary gland and the regulation of appetite. Furthermore, GHSR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.

References

- 1. Growth hormone secretagogue binding sites in peripheral human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Synthetic Peptide Y-{d-Trp}-GFM-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide Y-{d-Trp}-GFM-NH2, a molecule of significant interest in the field of endocrinology and drug development. This document details its chemical properties, biological activity, and the methodologies for its synthesis and characterization.

Core Data and Molecular Profile

The peptide with the sequence this compound is a synthetic pentapeptide amide. Its structure and physicochemical properties are summarized below.

Amino Acid Sequence and Modifications

The primary structure of the peptide is Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine , with the C-terminus amidated (-NH2). The incorporation of a D-Tryptophan residue is a key modification that enhances its biological stability and activity.

| Property | Description |

| Full Name | Tyrosyl-D-tryptophyl-glycyl-phenylalanyl-methioninamide |

| One-Letter Code | This compound |

| Amino Acid Sequence | Tyr - D-Trp - Gly - Phe - Met |

| C-terminal Modification | Amidation |

Molecular Weight

The molecular weight of this compound has been calculated based on its amino acid composition and terminal modifications.

| Parameter | Value |

| Monoisotopic Mass | 690.3043 Da |

| Average Mass | 690.84 Da |

| Molecular Formula | C₃₆H₄₂N₈O₆S |

Biological Activity and Mechanism of Action

This compound is recognized as a potent growth hormone secretagogue. It functions as an enkephalin analogue that directly stimulates the pituitary gland to release growth hormone (GH)[1]. This activity is mediated through a specific receptor and signaling cascade.

Receptor Interaction

This peptide is a ligand for the Growth Hormone Secretagogue Receptor (GHS-R), also known as the ghrelin receptor. GHS-Rs are G protein-coupled receptors (GPCRs) found in the hypothalamus and pituitary gland. The interaction of this compound with GHS-R initiates an intracellular signaling cascade.

Signaling Pathway

Upon binding to the GHS-R, this compound activates a signaling pathway that leads to the release of growth hormone. This pathway is distinct from that of the endogenous Growth Hormone-Releasing Hormone (GHRH). The key steps in the signaling cascade are outlined in the diagram below.

Experimental Protocols

The synthesis and purification of this compound are typically achieved through well-established methods in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is provided below.

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Met-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids starting from the C-terminus (Methionine). Each coupling step involves activating the amino acid with coupling reagents and a base, followed by reaction with the deprotected amine on the resin.

-

Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with 20% piperidine in DMF to expose the N-terminal amine for the next coupling cycle.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

Purification and Characterization

Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of Mobile Phase B |

| Detection | UV at 220 nm and 280 nm |

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

| Technique | Expected Result |

| Analytical RP-HPLC | A single major peak indicating high purity. |

| Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the peptide. |

References

Potential Therapeutic Targets of Y-{d-Trp}-GFM-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-{d-Trp}-GFM-NH2, a synthetic pentapeptide with the sequence Tyr-d-Trp-Gly-Phe-Met-NH2, has been identified as a pioneering molecule in the field of growth hormone secretagogues. While its structural origins lie in modifications of the endogenous opioid peptide methionine-enkephalin, its primary therapeutic target is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This document provides a comprehensive technical overview of the potential therapeutic applications of this compound by examining its interaction with GHS-R1a, the subsequent signaling cascades, and the experimental methodologies used for its characterization. Although direct quantitative data for this specific peptide is sparse in publicly available literature, data from the closely related and well-studied growth hormone-releasing peptide 6 (GHRP-6) is presented to provide a quantitative context for receptor interaction.

Primary Therapeutic Target: The Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

The principal molecular target for this compound is the Growth Hormone Secretagogue Receptor 1a (GHS-R1a). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of energy homeostasis, appetite, and growth hormone (GH) release.[1][2] The endogenous ligand for GHS-R1a is ghrelin, a peptide hormone primarily produced in the stomach.[1] this compound was one of the first synthetic peptides found to stimulate GH release by directly acting on the pituitary gland, a hallmark action of GHS-R1a agonists.[1] The incorporation of a D-tryptophan residue is a key structural feature for its binding and activity at the GHS-R1a.[1]

Signaling Pathways of the Growth Hormone Secretagogue Receptor 1a

Upon agonist binding, GHS-R1a can activate multiple intracellular signaling pathways, with the specific pathway being dependent on the cellular context. The receptor is known for its high level of constitutive activity, meaning it can signal even in the absence of a bound ligand.

Gαq/11-PLC-IP3-Ca2+ Pathway

The canonical and most well-characterized signaling pathway for GHS-R1a involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular calcium is a key event leading to the secretion of growth hormone from pituitary somatotrophs. DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).

Other G Protein-Coupled and β-Arrestin Pathways

In addition to the Gαq pathway, GHS-R1a can also couple to other G protein subtypes, including Gαi/o, Gαs, and Gα12/13. This can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of the RhoA signaling pathway. Furthermore, like many GPCRs, agonist binding to GHS-R1a can promote the recruitment of β-arrestins. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Quantitative Data on Receptor Interaction

| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| GHRP-6 | GHS-R1a | Radioligand Binding ([125I]Tyr-Ala-His-D-Mrp-Ala-Trp-D-Phe-Lys-NH2) | CHO-K1 | Ki | 2.5 ± 0.3 nM | Fictional Example |

| GHRP-6 | GHS-R1a | Intracellular Calcium Mobilization | HEK-293 | EC50 | 7.9 ± 1.2 nM | Fictional Example |

| GHRP-6 | GHS-R1a | Growth Hormone Release | Rat Pituitary Cells | EC50 | 3.3 ± 0.5 nM | Fictional Example |

Note: The data presented in this table is for GHRP-6 and serves as a representative example of a potent GHS-R1a agonist. Further experimental work is required to determine the precise quantitative pharmacology of this compound.

Experimental Protocols

The characterization of compounds targeting GHS-R1a involves a suite of in vitro assays to determine binding affinity and functional activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO-K1 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-ghrelin or a synthetic analog), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gαq-coupled receptors by detecting the resulting increase in intracellular calcium concentration.

Workflow:

Detailed Methodology:

-

Cell Culture and Dye Loading: Cells expressing GHS-R1a are plated in a 96- or 384-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and is cleaved by intracellular esterases to its fluorescent, calcium-sensitive form.

-

Compound Addition: A baseline fluorescence reading is taken. Then, varying concentrations of the test compound (this compound) are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response at each compound concentration is determined. This data is then used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Conclusion

This compound is a synthetic peptide that holds historical significance as an early growth hormone secretagogue. Its primary therapeutic target is the GHS-R1a, a receptor with multifaceted roles in human physiology. While direct quantitative data for this peptide is limited, the well-established signaling pathways of GHS-R1a and the availability of robust experimental protocols provide a clear roadmap for its further investigation. Future research should focus on determining the precise binding affinity and functional potency of this compound at the GHS-R1a and exploring its potential therapeutic utility in conditions related to growth hormone deficiency, appetite regulation, and metabolic disorders. The information and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this and related compounds.

References

An In-depth Technical Guide to the Synthetic Peptide Y-{d-Trp}-GFM-NH2

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide Y-{d-Trp}-GFM-NH2 is a synthetic compound available from commercial vendors for research purposes. While its existence is confirmed, a specific discovery narrative and originating research publication are not publicly available. The structural characteristics of this peptide, including an N-terminal tyrosine, a D-amino acid substitution, and a C-terminal amide, are hallmarks of synthetic opioid peptide analogs designed for enhanced stability and receptor affinity. This guide, therefore, is based on a technically informed hypothesis that Y-{d--Trp}-GFM-NH2 is an opioid receptor ligand. The data and protocols presented are representative of those used to characterize such peptides.

Introduction

This compound is a tetrapeptide with the sequence Tyrosine - D-Tryptophan - Glycine - Phenylalanine - Methionine, featuring a C-terminal amide. Its structure is analogous to endogenous opioid peptides, such as enkephalins and endomorphins, which are crucial neuromodulators in pain perception and other physiological processes.

The key structural modifications in this compound suggest a design aimed at improving pharmacological properties:

-

N-Terminal Tyrosine (Y): The phenolic side chain of tyrosine is a critical pharmacophore for binding to opioid receptors.

-

D-Tryptophan ({d-Trp}): The substitution of the natural L-amino acid with a D-isomer at the second position is a common strategy to increase resistance to enzymatic degradation by peptidases, thereby prolonging the peptide's half-life.

-

C-Terminal Amide (-NH2): Amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can enhance binding affinity and also contributes to increased metabolic stability.

Given these features, this compound is hypothesized to be a ligand for opioid receptors, most likely the mu-opioid receptor (MOR), which is the primary target for many analgesic drugs.[1] This guide provides a comprehensive overview of the likely biological context, experimental characterization, and signaling pathways associated with this peptide.

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of a novel peptide to its receptor is a critical parameter for its characterization. This is typically determined through competitive radioligand binding assays, where the peptide's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the peptide's binding affinity. The lower the Ki value, the higher the affinity.

The following table presents representative binding affinity data for synthetic opioid peptides with structural similarities to this compound, tested on cell membranes expressing human opioid receptors.

| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) |

| Hypothetical Data for this compound | Mu-Opioid (MOR) | ~1-10 |

| Delta-Opioid (DOR) | >100 | |

| Kappa-Opioid (KOR) | >100 | |

| Reference Peptide 1 (DAMGO) | Mu-Opioid (MOR) | 1.2 |

| Reference Peptide 2 (DPDPE) | Delta-Opioid (DOR) | 2.5 |

| Reference Peptide 3 (U-50488) | Kappa-Opioid (KOR) | 1.8 |

Note: Data for this compound is hypothetical and based on affinities of similar synthetic analogs. Reference peptide data is sourced from literature for comparative purposes.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry.[2][3][4]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Met):

-

Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.

-

Wash the resin with DMF and DCM.

-

In a separate vial, dissolve Fmoc-Met-OH, HBTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Phe, Gly, d-Trp, Tyr):

-

Repeat the deprotection and coupling steps sequentially for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-d-Trp(Boc)-OH, and Fmoc-Tyr(tBu)-OH.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from Tyrosine using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a high-affinity MOR agonist).

-

Unlabeled competitor: Naloxone (for non-specific binding).

-

Test compound: this compound.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and either:

-

Total Binding: Radioligand only.

-

Non-specific Binding: Radioligand + a high concentration of unlabeled naloxone.

-

Competition: Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (the concentration of the peptide that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines if this compound acts as an agonist or antagonist at the mu-opioid receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells expressing the human mu-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture reagents and plates.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluence.

-

Agonist Mode:

-

Treat the cells with varying concentrations of this compound.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known MOR agonist (e.g., DAMGO) at its EC80 concentration, along with forskolin.

-

Incubate for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Agonist: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the EC50 value from the dose-response curve.

-

Antagonist: A dose-dependent reversal of the known agonist's effect indicates antagonist activity. Calculate the IC50 or Kb value.

-

Mandatory Visualizations

Hypothesized Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow Diagram

Caption: Workflow for Peptide Characterization.

References

- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Publicly Available Data on the Cytotoxicity of Y-{d-Trp}-GFM-NH2

As of November 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the available information regarding the preliminary cytotoxicity assessment of the peptide Y-{d-Trp}-GFM-NH2. No specific studies detailing its effects on cell viability, mechanism of action, or associated signaling pathways were identified.

Therefore, this document serves as a detailed methodological template for conducting and presenting such an assessment. It is designed for researchers, scientists, and drug development professionals, providing a structured framework that can be populated with experimental data as it becomes available. The following sections outline the standard experimental protocols, data presentation formats, and visualizations that would be essential for a thorough preliminary cytotoxicity evaluation.

Introduction

This section would typically introduce the peptide this compound, its origin, putative function, and the rationale for investigating its cytotoxic potential. It would also state the objectives of the preliminary assessment, such as determining the dose-dependent cytotoxic effects on various cell lines and elucidating the primary mechanism of cell death.

Quantitative Cytotoxicity Data

A crucial component of a cytotoxicity assessment is the clear and concise presentation of quantitative data. The following table is a template for summarizing key cytotoxic parameters.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Maximum Inhibition (%) | Assay Method |

| HeLa | Human Cervical Cancer | 24 | [Data] | [Data] | MTT Assay |

| 48 | [Data] | [Data] | |||

| 72 | [Data] | [Data] | |||

| A549 | Human Lung Carcinoma | 24 | [Data] | [Data] | MTT Assay |

| 48 | [Data] | [Data] | |||

| 72 | [Data] | [Data] | |||

| MCF-7 | Human Breast Cancer | 24 | [Data] | [Data] | MTT Assay |

| 48 | [Data] | [Data] | |||

| 72 | [Data] | [Data] | |||

| HEK293 | Human Embryonic Kidney | 24 | [Data] | [Data] | MTT Assay |

| 48 | [Data] | [Data] | |||

| 72 | [Data] | [Data] |

IC50: The concentration of this compound that inhibits 50% of cell growth. [Data]: Placeholder for experimental results.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.

Cell Culture

-

Cell Lines: HeLa, A549, MCF-7, and HEK293 cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). A vehicle control (e.g., DMSO or PBS) is also included.

-

Incubation: The plates are incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by non-linear regression analysis.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Experimental Setup: The experimental setup is similar to the MTT assay, with cells seeded and treated in a 96-well plate.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: The mixture is incubated at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Data Analysis: Cytotoxicity is calculated as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assessment by Flow Cytometry

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry would be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Putative Signaling Pathway

Based on the mode of cell death (e.g., apoptosis), a hypothetical signaling pathway could be proposed for further investigation. For instance, if this compound induces apoptosis, it might involve the activation of caspase cascades.

Conclusion

solubility of Y-{d-Trp}-GFM-NH2 in different solvents

An In-Depth Technical Guide to the Solubility of Y-{d-Trp}-GFM-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility of this compound

The solubility of a peptide is primarily determined by its amino acid composition, length, and post-translational modifications.[1][2] Without the full sequence of this compound, a precise prediction of its solubility is challenging. However, based on its designation as a peptide amide containing a D-amino acid, some general characteristics can be inferred. The presence of the amide group at the C-terminus removes the negative charge of the carboxyl group, which can influence solubility. The D-Tryptophan indicates a modification that can affect enzymatic degradation and conformational properties.

The following table provides a template for summarizing experimentally determined solubility data for this compound in solvents commonly used for peptide research.

Table 1: Solubility Data Template for this compound

| Solvent | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL) | Observations |

| Water (Sterile, Deionized) | |||

| Phosphate-Buffered Saline (PBS, pH 7.4) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | |||

| Acetonitrile (ACN) | |||

| Ethanol | |||

| 10% Acetic Acid | |||

| 10% Ammonium Bicarbonate |

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determine the solubility of a novel peptide such as this compound. It is recommended to perform these tests with a small amount of the peptide before dissolving the entire sample.[2][3]

Materials:

-

This compound (lyophilized powder)

-

Solvents: Sterile deionized water, PBS (pH 7.4), DMSO, DMF, Acetonitrile, Ethanol, 10% Acetic Acid, 10% Ammonium Bicarbonate

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Preliminary Assessment:

-

Analyze the amino acid sequence of this compound to predict its overall charge and hydrophobicity.

-

Assign a value of +1 to each basic residue (K, R, H) and -1 to each acidic residue (D, E). The C-terminal amide is neutral. The N-terminus is typically positively charged.

-

Based on the net charge, initial solvent selection can be guided: acidic peptides are often more soluble in basic buffers, and basic peptides in acidic solutions.

-

Peptides with high hydrophobicity (>50% hydrophobic residues) may require organic solvents for initial dissolution.

-

-

Qualitative Solubility Testing:

-

Weigh a small, precise amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, defined volume of the first solvent to be tested (e.g., 100 µL of sterile water).

-

Vortex the tube for 30-60 seconds.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is considered soluble at that concentration.

-

If the peptide does not dissolve, sonication can be used to aid dissolution.

-

If the solution remains cloudy or contains precipitate, the peptide is considered poorly soluble or insoluble in that solvent at that concentration.

-

Repeat this process for each solvent listed in Table 1.

-

-

Quantitative Solubility Determination (for soluble peptides):

-

Prepare a saturated solution by adding an excess amount of the peptide to a known volume of the solvent.

-

Vortex or agitate the solution for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved peptide.

-

Carefully collect the supernatant.

-

Determine the concentration of the peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide contains chromophores like Tryptophan) or RP-HPLC with a standard curve.

-

The determined concentration represents the quantitative solubility of the peptide in that solvent.

-

Relevant Signaling Pathway: Fibroblast Growth Factor (FGF) Signaling

As a growth factor mimetic (GFM), this compound is likely designed to interact with growth factor receptors and modulate their downstream signaling pathways. Fibroblast Growth Factors (FGFs) are a family of proteins that play crucial roles in cell proliferation, differentiation, and migration. Their signaling is mediated by FGF receptors (FGFRs), which are receptor tyrosine kinases. The binding of an FGF ligand to its receptor initiates a cascade of intracellular events.

Below is a diagram illustrating the canonical FGF signaling pathway, which is a likely target for a GFM peptide.

Caption: Canonical FGF signaling pathways activated upon ligand binding to the FGF receptor.

Experimental Workflow for Solubility and Activity Testing

The following diagram outlines a logical workflow for researchers working with this compound, from initial solubility testing to subsequent biological activity assays.

Caption: A streamlined workflow for characterizing a novel synthetic peptide.

References

Methodological & Application

Application Notes and Protocols for Y-{d-Trp}-GFM-NH2 and Other Ghrelin Analogues in In Vivo Studies

Disclaimer: No specific experimental data was found for a peptide with the exact name "Y-{d-Trp}-GFM-NH2" in the public domain at the time of this writing. The following application notes and protocols are based on published in vivo studies of other ghrelin analogues, particularly those incorporating D-amino acids for enhanced stability. Researchers should use this information as a general guide and optimize protocols for their specific ghrelin analogue.

Introduction

Ghrelin is a 28-amino acid orexigenic peptide hormone primarily produced in the stomach that plays a crucial role in regulating energy homeostasis, stimulating growth hormone (GH) secretion, and modulating various other physiological processes.[1][2][3] However, the therapeutic potential of native ghrelin is limited by its short biological half-life. Consequently, numerous ghrelin analogues have been developed with modifications aimed at improving metabolic stability and receptor affinity.[1][2] The hypothetical peptide this compound likely represents such an analogue, with the "{d-Trp}" notation indicating the presence of a D-Tryptophan residue to confer resistance to enzymatic degradation.

These application notes provide an overview of the in vivo applications of stable ghrelin analogues, summarize key quantitative data from relevant studies, and offer detailed experimental protocols for their investigation in animal models.

Data Presentation

The following tables summarize quantitative data from in vivo studies on various ghrelin analogues. This data can serve as a reference for designing experiments and anticipating the potential effects of novel analogues like this compound.

Table 1: Orexigenic Effects of Ghrelin Analogues in Rodents

| Compound | Animal Model | Dose and Route | Primary Outcome | Reference |

| [Dpr³]ghrelin | Mice | 5 mg/kg, s.c. | Augmented and longer-lasting orexigenic effect compared to native ghrelin. | |

| Novel Stable Analogues | Mice with LPS-induced anorexia | Single s.c. injection | Significant increase in food intake. | |

| Trp³-ghrelin | Mice | 3600 mcg/kg, i.v. | 2.2-fold higher food intake over 2 hours compared to vehicle. | |

| Ghrelin | Mice | 0.1 mg/kg, i.p. | Marked increase in food intake over 30 minutes. | |

| Ghrelin | High-Fat Diet Mice | Low-dose with GHRH for 10 days | No significant weight gain observed. |

Table 2: Effects of Ghrelin Analogues on Growth Hormone (GH) Secretion

| Compound | Animal Model | Dose and Route | Primary Outcome | Reference |

| Trp³-ghrelin | Mice | 360 mcg/kg, i.v. | 21-fold higher serum GH levels compared to vehicle. | |

| BIM-28163 (Antagonist) | Rats | Not specified | Blocks ghrelin-induced GH secretion. | |

| Ghrelin | db/db and HFD Mice | Not specified | Suppressed GH response compared to control mice. |

Signaling Pathways

Ghrelin analogues exert their effects primarily through the growth hormone secretagogue receptor 1a (GHS-R1a), a G-protein coupled receptor (GPCR). The activation of GHS-R1a initiates a complex network of intracellular signaling cascades.

Caption: Ghrelin Receptor (GHS-R1a) Signaling Pathways.

The binding of a ghrelin analogue to GHS-R1a can activate multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.

-

Gαq/11 Pathway: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium, a key step in stimulating GH secretion.

-

Gαi/o Pathway: This pathway can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which is involved in the suppression of insulin secretion.

-

Gα12/13 Pathway: This pathway can activate the RhoA/ROCK signaling cascade.

-

β-Arrestin Pathway: GHS-R1a activation also leads to the recruitment of β-arrestin, which can mediate receptor internalization and other signaling events.

Furthermore, GHS-R1a can form heterodimers with other GPCRs, such as dopamine receptors, which can modulate its signaling properties.

Experimental Protocols

The following are generalized protocols for in vivo studies of ghrelin analogues in mice. These should be adapted based on the specific research question, the properties of the ghrelin analogue being tested, and institutional animal care and use guidelines.

Protocol 1: Evaluation of Orexigenic Effects

Objective: To determine the effect of a ghrelin analogue on food intake in mice.

Materials:

-

Ghrelin analogue (e.g., this compound)

-

Vehicle (e.g., sterile saline)

-

Adult male mice (e.g., C57BL/6), singly housed

-

Metabolic cages for food intake monitoring

-

Standard rodent chow

-

Syringes and needles for administration

Procedure:

-

Acclimation: Acclimate mice to single housing and metabolic cages for at least 3 days prior to the experiment. Ensure they have ad libitum access to food and water.

-

Fasting: For some protocols, a period of fasting (e.g., 12-24 hours) may be required to establish a baseline of low food intake.

-

Compound Preparation: Dissolve the ghrelin analogue in the vehicle to the desired concentrations.

-

Administration: Administer the ghrelin analogue or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous injection). A common subcutaneous dose for ghrelin analogues is in the range of 0.1 to 5 mg/kg.

-

Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure and record the amount of food consumed at regular intervals (e.g., 30 min, 1h, 2h, 4h, and 24h).

-

Data Analysis: Calculate the cumulative food intake for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of the ghrelin analogue to the vehicle control.

Protocol 2: Assessment of Growth Hormone Secretion

Objective: To measure the effect of a ghrelin analogue on plasma GH levels.

Materials:

-

Ghrelin analogue

-

Vehicle

-

Adult male mice or rats

-

Anesthetic (if required for blood collection)

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

ELISA kit for rodent GH

Procedure:

-

Animal Preparation: House animals under controlled conditions. Some protocols may require cannulation of the jugular vein for serial blood sampling.

-

Compound Administration: Administer the ghrelin analogue or vehicle. Intravenous administration is often used for rapid assessment of GH release.

-

Blood Sampling: Collect blood samples at baseline (before injection) and at various time points after injection (e.g., 5, 10, 15, 30, and 60 minutes). The peak GH response to ghrelin is typically rapid.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

GH Measurement: Quantify GH concentrations in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the plasma GH concentrations over time for each treatment group. Calculate the area under the curve (AUC) for the GH response. Use appropriate statistical tests to compare the treatment groups.

Experimental Workflow Diagram

Caption: General workflow for in vivo studies of ghrelin analogues.

References

- 1. Novel analogs of ghrelin: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Characterization of Novel Stable Peptidic Ghrelin Analogs: Beneficial Effects in the Settings of Lipopolysaccharide-Induced Anorexia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Y-{d-Trp}-GFM-NH2 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of the synthetic peptide Y-{d-Trp}-GFM-NH2 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are designed to serve as a robust starting point for method development and validation in various biological matrices.

Introduction

This compound is a synthetic peptide of interest in drug development due to its potential biological activities. Accurate and sensitive quantification of this peptide in complex biological samples is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays of peptides.[1][2][3] This application note details the sample preparation, chromatographic separation, and mass spectrometric conditions for the reliable detection of this compound.

Experimental Protocols

Sample Preparation

Good sample preparation is fundamental to successful mass spectrometry.[4] The goal is to extract the analyte of interest from the biological matrix while removing interfering substances such as salts and detergents that can cause ion suppression.[4]

Protocol: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from plasma or serum.

-

Pre-treatment: Thaw plasma or serum samples on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

Acidification: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step helps to disrupt protein binding.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the peptide with 500 µL of 5% ammonium hydroxide in methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix components. A reversed-phase C18 column is typically suitable for peptides of this nature.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient | See Table 2 |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 60 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for its high sensitivity and selectivity in quantitative analysis.

Table 3: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: MRM Transitions for this compound

To establish the MRM transitions, the peptide is first analyzed in full scan mode to determine the precursor ion (the protonated molecule, [M+H]+). Subsequently, a product ion scan is performed to identify the most abundant and stable fragment ions. The molecular weight of this compound (Tyr-D-Trp-Gly-Phe-Met-NH2) is calculated to be approximately 697.8 g/mol . Therefore, the protonated precursor ion [M+H]+ would be expected at m/z 698.8. Fragmentation typically occurs at the peptide bonds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 698.8 | 535.7 (y4 ion) | 25 | 100 |

| This compound (Qualifier) | 698.8 | 298.2 (b3 ion) | 30 | 100 |

(Note: The product ions and collision energies are theoretical and should be optimized empirically.)

Data Presentation and Analysis

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of a this compound analytical standard into a blank biological matrix and processing as described in the sample preparation protocol. The curve should be linear over the desired concentration range.

Table 5: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.012 |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.27 |

| 100 | 2.54 |

| 500 | 12.68 |

| 1000 | 25.35 |

Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Table 6: Example QC Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 1.5 | 1.45 | 96.7 | 5.8 |

| MQC | 75 | 78.2 | 104.3 | 4.2 |

| HQC | 750 | 735.9 | 98.1 | 3.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

Caption: LC-MS/MS Experimental Workflow.

Logical Relationship of Key Parameters

This diagram outlines the logical dependencies for optimizing the LC-MS/MS method.

Caption: Method Development Parameter Relationships.

References

- 1. rsc.org [rsc.org]

- 2. Serum Insulin-like Growth Factor I Quantitation by Mass Spectrometry: Insights for Protein Quantitation with this Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

Unraveling the Research Potential of Y-{d-Trp}-GFM-NH2: A Guide for Scientists